molecular formula C9H9NO2 B1392379 7-(Hydroxymethyl)isoindolin-1-one CAS No. 771-07-3

7-(Hydroxymethyl)isoindolin-1-one

Cat. No.: B1392379
CAS No.: 771-07-3
M. Wt: 163.17 g/mol
InChI Key: UXBCBGBDGIYOGX-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)isoindolin-1-one is an organic compound with the chemical formula C9H7NO2. It is characterized by the presence of a hydroxymethyl group attached to an isoindolinone core. This compound appears as a pale yellow crystalline solid and has a melting point of approximately 216-218 degrees Celsius .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 7-(Hydroxymethyl)isoindolin-1-one involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another method involves the reaction of 2-(2-hydroxyphenyl)-isoindoline-1,3-dione derivatives with allenoates, catalyzed by cesium carbonate (Cs2CO3) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)isoindolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The isoindolinone core can be reduced to form isoindoline derivatives.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 7-carboxyisoindolin-1-one.

    Reduction: Formation of 7-(hydroxymethyl)isoindoline.

    Substitution: Formation of various substituted isoindolinone derivatives.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)isoindolin-1-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). It acts as an inhibitor of CDK7, a key regulator of the cell cycle . By inhibiting CDK7, it can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Hydroxymethyl)isoindoline
  • 7-Carboxyisoindolin-1-one
  • N-isoindoline-1,3-dione

Uniqueness

7-(Hydroxymethyl)isoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

7-(hydroxymethyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-3,11H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBCBGBDGIYOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)CO)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696314
Record name 7-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-07-3
Record name 7-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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